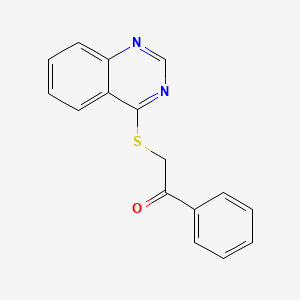

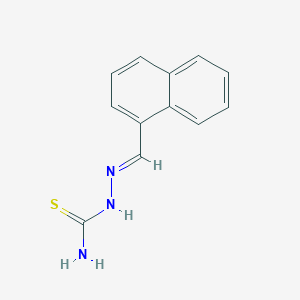

![molecular formula C16H18N4O3 B5542638 3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolidinones are a novel class of synthetic antibacterial agents effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. The compound of interest is related to this class, featuring a complex structure with imidazo[1,2-a]pyridin and oxazolidin-2-one cores.

Synthesis Analysis

The synthesis of related compounds involves the preparation of piperazinyl oxazolidinones with a heteroaromatic ring substituted on the distal nitrogen of the piperazinyl ring. These compounds, including the cyanopyridine and pyridazine structural classes, have been evaluated for their antibacterial properties, showing in vivo potency comparable to linezolid (Tucker et al., 1998).

Molecular Structure Analysis

The molecular structures of related imidazo[1,2-a]pyridine compounds have been thoroughly characterized, with some structures established by single crystal X-ray diffraction studies. These analyses help understand the spatial arrangement and interactions of atoms within the molecules (Fulwa & Manivannan, 2012).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can be synthesized through a novel, metal-free, three-component reaction, representing a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols. This methodology emphasizes the versatility and reactivity of the imidazo[1,2-a]pyridine scaffold (Cao et al., 2014).

Physical Properties Analysis

Specific studies on the physical properties of 3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one were not directly found, but related research on oxazolidinones and imidazo[1,2-a]pyridines can provide insights into solubility, melting points, and stability which are critical for the development and application of these compounds as antibacterial agents.

Chemical Properties Analysis

The chemical properties of oxazolidinones, including their reactivity, mechanisms of action against bacteria, and potential for modification through structural alterations, have been extensively studied. The imidazo[1,2-a]pyridine core has shown a broad range of applications in medicinal chemistry, underlining its potential as a "drug prejudice" scaffold for developing novel therapeutic agents (Deep et al., 2016).

Scientific Research Applications

Antibacterial Properties

3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one, as part of the oxazolidinone class, showcases promising antibacterial properties. Oxazolidinones are known for their effectiveness against gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. Research has highlighted the discovery of compounds within this class that demonstrate potent in vivo potency comparable to linezolid, a notable member of this antibiotic class, against S. aureus (Tucker et al., 1998).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold, integral to the structure of 3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one, is recognized for its "drug prejudice" status due to its broad range of applications in medicinal chemistry. This includes its utility in developing anticancer, antimicrobial, antiviral, and antidiabetic agents, among others, showcasing its versatility and potential in drug discovery and development (Deep et al., 2016).

Synthesis Methods

Efficient synthesis methods for imidazo[1,2-a]pyridines highlight the potential for creating diverse therapeutic agents. Copper-catalyzed tandem oxidative C–H amination/cyclizations offer a straightforward approach to synthesizing imidazo[1,2-a]pyridines, demonstrating the scaffold's synthetic accessibility. This method has been directly applied to synthesize Zolimidine, a drug used for peptic ulcers, showcasing the practical applications of these synthesis strategies in drug development (Pericherla et al., 2013).

Antimicrobial Activity

Novel oxazolidinone analogues with a heteroaromatic C-ring substructure, similar to the core structure of 3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one, have shown excellent in vitro antibacterial activities against MRSA, vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). These compounds also exhibit promising therapeutic effects in mouse models of lethal infection, indicating their potential as effective antibacterial agents (Suzuki et al., 2013).

properties

IUPAC Name |

3-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-15(12-1-2-14-17-5-8-19(14)11-12)18-6-3-13(4-7-18)20-9-10-23-16(20)22/h1-2,5,8,11,13H,3-4,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYYUBJDIMKNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOC2=O)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

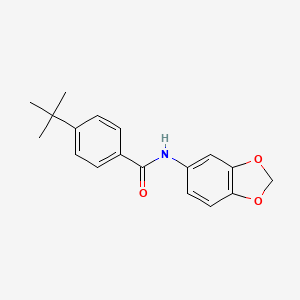

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

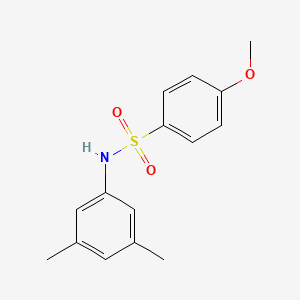

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

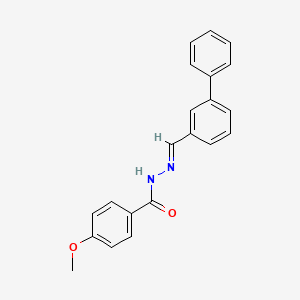

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)